![molecular formula C16H16N4O4S2 B2709989 3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034426-15-6](/img/structure/B2709989.png)
3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyrido[2,3-d]pyrimidine core, which is a common structure in medicinal chemistry . This core is often found in compounds with a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar pyrido[2,3-d]pyrimidine derivatives have been synthesized via different chemical transformations starting from aminonitrile and phosogen iminiumchloride . Another method involves heating acylated 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH .科学的研究の応用
Synthesis and Drug Development
Compounds with structural similarities, such as those containing pyridine, pyrimidine, and piperidine units, have been extensively studied for their synthetic methods and potential in drug development. For instance, efficient synthesis techniques for heterocyclic compounds derived from piperazine dione derivatives have been explored, showcasing their significance in creating molecules with potential therapeutic effects, including anti-inflammatory and anticancer activities (Kumar et al., 2014). Such studies emphasize the importance of developing new synthetic pathways to explore the biological activities of novel compounds.
Anticancer Properties
Research on pyrimidine and piperidine derivatives has highlighted their potential in anticancer therapy. Various studies have reported on the synthesis and evaluation of such compounds for their anticancer activity, indicating a broad interest in utilizing these heterocyclic structures for developing new therapeutic agents. For example, the synthesis and anticancer activity assessment of pyridine and thiazolopyrimidine derivatives using 1-ethylpiperidone as a synthon demonstrate the ongoing efforts to discover novel anticancer drugs (Hammam et al., 2001).
Pharmacokinetics and Metabolism
The study of pharmacokinetics and metabolism is crucial in understanding how drug candidates behave in biological systems. Analogues of aminoglutethimide, for example, have been explored for their specific enzymatic activities and pharmacokinetic profiles. Research into pyridoglutethimide, an analogue with a piperidine-2,6-dione core, provides insights into its metabolic pathways and potential therapeutic applications, underscoring the importance of these chemical motifs in drug design (Seago et al., 1986).
Supramolecular Chemistry
The design and synthesis of molecules that can form supramolecular assemblies have been a focus of research, with pyrimidine derivatives playing a key role in the development of novel materials. The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been utilized to create crown-containing hydrogen-bonded supramolecular assemblies, highlighting the versatility of these compounds in materials science (Fonari et al., 2004).
将来の方向性
While specific future directions for this compound were not found, pyrido[2,3-d]pyrimidines and related compounds are a rapidly growing area of organic synthesis due to their wide range of biological activity . They are often used in the design of new compounds with potential biological activities .
特性
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c21-15-12-3-1-7-17-14(12)18-16(22)20(15)11-5-8-19(9-6-11)26(23,24)13-4-2-10-25-13/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFCOBJXHVDSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2709906.png)
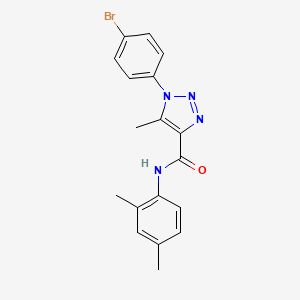
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)
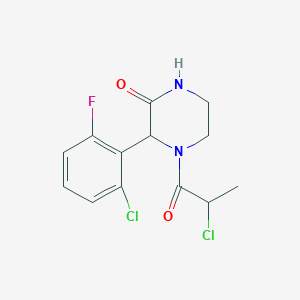
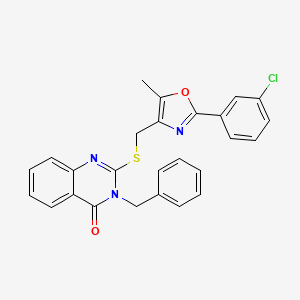
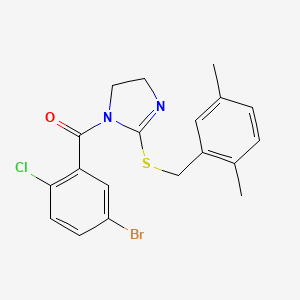
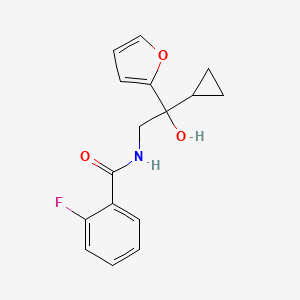

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)
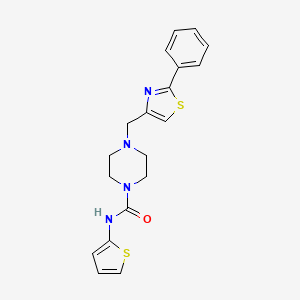
![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)
![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)
![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)
![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)